molecular formula C14H20Cl2N4O B2878043 1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride CAS No. 1171316-30-5

1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride

Cat. No.: B2878043
CAS No.: 1171316-30-5
M. Wt: 331.24
InChI Key: VVRSYAOCIXIYPK-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

activities . Therefore, it is plausible that this compound may also target similar biological entities.

Mode of Action

Oxadiazoles possess hydrogen bond acceptor properties , which could potentially influence their interaction with biological targets

Biochemical Pathways

Given the anti-infective activities of related 1,2,4-oxadiazole compounds , it is plausible that this compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition.

Result of Action

Given the anti-infective activities of related 1,2,4-oxadiazole compounds , it is plausible that this compound may exert similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like dichloromethane and reagents such as sodium dichloroisocyanurate for oxidation . The crude mixture is then purified by column chromatography using a solvent system like ethyl acetate in hexane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Using reagents like sodium dichloroisocyanurate.

    Reduction: Typically involves hydrogenation or the use of reducing agents.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of energetic ionic salts containing the oxadiazole ring .

Scientific Research Applications

1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride stands out due to its unique combination of the oxadiazole and piperazine moieties, which confer a broad spectrum of biological activities. Its specific structure allows for targeted interactions with molecular pathways, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

IUPAC Name

3-phenyl-5-(1-piperazin-1-ylethyl)-1,2,4-oxadiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O.2ClH/c1-11(18-9-7-15-8-10-18)14-16-13(17-19-14)12-5-3-2-4-6-12;;/h2-6,11,15H,7-10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRSYAOCIXIYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2)N3CCNCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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